2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate
Overview
Description
2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate: is a quaternary ammonium compound with the molecular formula C25H55N2O6P and a molecular weight of 510.7 g/mol . This compound is known for its antistatic and conditioning properties, making it valuable in various industrial applications, particularly in personal care products such as shampoos and conditioners .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate typically involves the reaction of stearic acid with 3-dimethylaminopropylamine to form stearamidopropyl dimethylamine . This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in 2-hydroxyethyldimethyl-3-stearamidopropylamine . Finally, this compound is quaternized with phosphoric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like halides or thiolates can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various quaternary ammonium salts .
Scientific Research Applications
Chemistry: 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate is used as a surfactant and emulsifying agent in chemical formulations. Its ability to reduce surface tension makes it valuable in the synthesis of nanoparticles and other advanced materials .
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can also be employed in the preparation of liposomes and other vesicular systems for drug delivery .
Medicine: The compound’s antistatic and conditioning properties make it useful in the formulation of topical medications and personal care products. It is also explored for its potential antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of antistatic agents, fabric softeners, and hair conditioners.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate involves its interaction with negatively charged surfaces, such as hair and fabric fibers. The quaternary ammonium group binds to these surfaces, neutralizing static charges and providing a conditioning effect. The hydroxyethyl group enhances the compound’s solubility and dispersibility, allowing it to spread evenly and form a protective layer .
Comparison with Similar Compounds
Stearamidopropyl dimethylamine: Lacks the hydroxyethyl and phosphate groups, making it less effective as an antistatic agent.
Cocamidopropyl betaine: Another surfactant with similar conditioning properties but different chemical structure.
Quaternium-18: A quaternary ammonium compound with similar applications but different alkyl chain length.
Uniqueness: 2-Hydroxyethyldimethyl-3-stearamidopropylammonium phosphate is unique due to its combination of a long hydrophobic stearyl chain, a hydroxyethyl group for enhanced solubility, and a quaternary ammonium group for strong binding to negatively charged surfaces. This combination provides superior antistatic and conditioning properties compared to similar compounds .
Properties
IUPAC Name |
dihydrogen phosphate;2-hydroxyethyl-dimethyl-[3-(octadecanoylamino)propyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52N2O2.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25(29)26-21-19-22-27(2,3)23-24-28;1-5(2,3)4/h28H,4-24H2,1-3H3;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWDDCFBDRKNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H55N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052050 | |
Record name | N-(2-Hydroxyethyl)-N,N-dimethyl-3-(octadecanoylamino)propan-1-aminium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3758-54-1 | |
Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3758-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Catanac SP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003758541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cationic SP | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, phosphate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Hydroxyethyl)-N,N-dimethyl-3-(octadecanoylamino)propan-1-aminium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyldimethyl-3-stearamidopropylammonium phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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